N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-(2-ethyl-6-methylanilino)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-5-11-8-6-7-9(2)12(11)14-10(3)13(15)16-4/h6-8,10,14H,5H2,1-4H3 |
InChI Key |
LRBSXVUHGCCJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester typically involves the esterification of N-(2-Ethyl-6-methylphenyl)alanine. One common method includes the use of methanol and an acid catalyst to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products:
Hydrolysis: N-(2-Ethyl-6-methylphenyl)alanine and methanol.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active N-(2-Ethyl-6-methylphenyl)alanine, which can then interact with specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky phenyl groups (e.g., 2-ethyl-6-methylphenyl) enhance steric hindrance, improving enantioselectivity in lipase-catalyzed reactions . In contrast, polar substituents (e.g., methoxyacetyl in metalaxyl) reduce environmental mobility .
- Ester Group Impact : Shorter alkyl esters (methyl, ethyl) exhibit higher enzymatic efficiency (E >100) compared to bulkier esters (e.g., n-octyl, E = 9) due to reduced steric hindrance .
Enzymatic Resolution Efficiency
Insights :
- Additive Effects : Diethyl ether increases CAL-B enantioselectivity by 9.7-fold for the target compound, likely via substrate conformational modulation .
- Steric vs. Electronic Factors: Ethyl substituents in β-amino esters enhance E values significantly compared to methyl groups, highlighting the role of steric tuning .
Environmental and Metabolic Considerations
Transformation Products (TPs) :
Persistence in Water Systems :
- The chloroacetyl derivative (CAS: 60348-32-5) is a documented groundwater pollutant, while the parent compound’s methyl ester group facilitates hydrolysis, reducing long-term accumulation .
Q & A
Q. How is enantiomeric resolution achieved for N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester in synthetic workflows?
Enantiomeric resolution is typically performed via lipase-catalyzed kinetic resolution. For example, the methyl ester derivative undergoes a two-step enzymatic process:
- Step 1 : Pseudomonas cepacia lipase (PSL) catalyzes hydrolysis in an aqueous buffer, separating the (S)-enantiomer as the unhydrolyzed ester (48% conversion, 98% enantiomeric excess (ee)).
- Step 2 : Candida antarctica lipase B (CAL-B) further hydrolyzes the resolved ester to yield the free (S)-amino acid . Key factors include ester chain length (shorter chains like methyl/ethyl yield higher enantioselectivity, E >100) and enzyme selection .
Q. What analytical methods are recommended for assessing purity and enantiomeric excess of this compound?
High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is widely used. For example:
- Non-end-capped CSPs with high coverage density show improved separation factors (α) for N-(3,5-dinitrobenzoyl)alanine methyl ester analogs .
- Polarimetric or spectroscopic methods (e.g., UV at λmax ~255 nm) complement chromatographic data for quantifying ee .
Advanced Research Questions
Q. How do steric and electronic effects of ester groups influence enzymatic resolution efficiency?
- Steric Effects : Bulkier ester groups (e.g., n-octyl) reduce reaction rates and enantioselectivity (E = 9) due to steric hindrance at the enzyme's active site. Methyl/ethyl esters minimize this issue .
- Electronic Effects : Electron-withdrawing substituents on the phenyl ring may alter substrate binding but are less critical than steric factors. Computational docking studies are recommended to probe electronic interactions .
Q. What strategies resolve contradictions in reported enantioselectivity values across studies?
Discrepancies often arise from:
- Reaction Media : Solvents like butyl butanoate vs. diisopropyl ether (DIPE) can invert selectivity. For β-amino esters, butyl butanoate increases E values for cyclic substrates .
- Enzyme Source : Lipases from Alcalase vs. CAL-B exhibit divergent selectivity profiles. Systematic screening of enzyme libraries is advised .
- Substrate Preparation : Impurities in racemic mixtures (e.g., residual alcohols) may artifactually lower E. Purify substrates via recrystallization or flash chromatography before use .
Q. How can structural modifications enhance the compound's utility in asymmetric synthesis?
- Amino Acid Backbone : Replacing alanine with β-alanine or N-methylalanine alters hydrogen-bonding interactions, potentially improving enzyme compatibility .
- Ester Group Optimization : Trifluoroethyl esters (electron-deficient) enhance acylation rates in non-polar solvents like DIPE, though methyl esters remain optimal for hydrolysis .
Q. What are the limitations of current kinetic resolution methods, and how can they be addressed?
- Low Conversion Plateaus : Hydrolysis reactions often stall near 50% conversion due to equilibrium constraints. Dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru) can drive reactions to completion .
- Enzyme Inactivation : Long-chain esters or byproducts may denature lipases. Immobilizing enzymes on silica or polymer supports improves stability .
Methodological Recommendations
- Synthesis Optimization : Screen ester derivatives (methyl, ethyl, trifluoroethyl) with PSL and CAL-B in parallel to identify optimal enantioselectivity .
- Data Validation : Cross-validate HPLC results with nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) to confirm ee .
- Safety Protocols : Handle methyl esters in fume hoods due to volatility, and neutralize waste with aqueous bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
